molecular formula C8H10O4 B098311 Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate CAS No. 15341-69-2

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

Cat. No.: B098311
CAS No.: 15341-69-2
M. Wt: 170.16 g/mol
InChI Key: PPVYLXZWWRLONV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl ester group

Scientific Research Applications

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods

In industrial settings, the production of methyl 5-(hydroxymethyl)-2-methyl-3-furoate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-3-furoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A precursor to methyl 5-(hydroxymethyl)-2-methyl-3-furoate, known for its role in biomass conversion.

    5-(Chloromethyl)furfural: A halogenated derivative with similar reactivity patterns.

    5-(Bromomethyl)furfural: Another halogenated analog with distinct chemical properties.

Uniqueness

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and stability. Its ester group makes it more hydrophobic compared to its hydroxylated analogs, enhancing its solubility in organic solvents and its potential for use in non-aqueous systems .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYLXZWWRLONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429309
Record name methyl 5-(hydroxymethyl)-2-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15341-69-2
Record name methyl 5-(hydroxymethyl)-2-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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